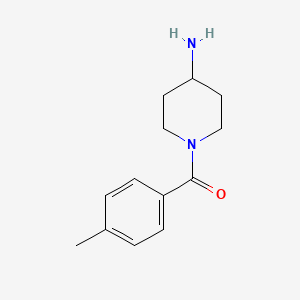

1-(4-Methylbenzoyl)-4-piperidinamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-aminopiperidin-1-yl)-(4-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-10-2-4-11(5-3-10)13(16)15-8-6-12(14)7-9-15/h2-5,12H,6-9,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWKONJBHSZRBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCC(CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926259-94-1 | |

| Record name | 1-(4-methylbenzoyl)piperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 1-(4-Methylbenzoyl)-4-piperidinamine

Executive Summary & Strategic Analysis

The synthesis of 1-(4-Methylbenzoyl)-4-piperidinamine represents a classic exercise in chemoselective functionalization. This molecule serves as a critical "linker scaffold" in medicinal chemistry, particularly in the development of GPCR ligands (e.g., CCR5 antagonists), kinase inhibitors, and viral assembly inhibitors (HCV).

The Chemoselectivity Challenge

The core challenge lies in distinguishing between two nucleophilic nitrogen atoms on the piperidine skeleton:

-

N1 (Ring Nitrogen): Secondary amine, sterically accessible, highly nucleophilic (

). -

N4 (Exocyclic Nitrogen): Primary amine, highly nucleophilic (

).

Strategic Decision: A direct acylation of 4-aminopiperidine with 4-methylbenzoyl chloride is operationally flawed . It inevitably leads to a statistical mixture of N1-acylated, N4-acylated, and N1,N4-bis-acylated products, requiring tedious chromatographic separation.

The Validated Route: To ensure process integrity and high yield, we employ a Protection-Acylation-Deprotection (PAD) strategy. We utilize 4-(N-Boc-amino)piperidine as the starting material.[1][2] The tert-butoxycarbonyl (Boc) group effectively masks the N4 primary amine, forcing the acylation to occur exclusively at the N1 position.

Synthetic Pathway Visualization[3]

The following diagram outlines the logical flow and chemical transformations required for this synthesis.

Caption: Figure 1. Chemoselective synthesis via the PAD strategy. Blue arrow indicates amide coupling; Red arrow indicates acid-mediated deprotection.

Detailed Experimental Protocols

Phase 1: Regioselective N-Acylation

Objective: Covalent attachment of the 4-methylbenzoyl moiety to the piperidine ring nitrogen.

Materials:

-

4-(N-Boc-amino)piperidine (1.0 equiv)

-

4-Methylbenzoyl chloride (1.1 equiv) [Alternative: 4-Methylbenzoic acid + EDCI/HOBt]

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Dichloromethane (DCM) [Anhydrous]

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and purge with Nitrogen (

). -

Dissolution: Add 4-(N-Boc-amino)piperidine (e.g., 2.0 g, 10 mmol) and dissolve in anhydrous DCM (20 mL).

-

Base Addition: Add TEA (2.1 mL, 15 mmol). Cool the mixture to 0°C using an ice bath.

-

Acylation: Add 4-Methylbenzoyl chloride (1.7 g, 11 mmol) dropwise over 15 minutes. Note: The reaction is exothermic; control addition rate to maintain temperature <5°C.

-

Reaction: Remove ice bath and allow to stir at Room Temperature (RT) for 3–4 hours. Monitor by TLC (System: 50% EtOAc/Hexanes; Stain: Ninhydrin).

-

Workup:

-

Quench with saturated

(aq). -

Extract aqueous layer with DCM (3 x 20 mL).

-

Wash combined organics with Brine, dry over

, and concentrate in vacuo.[3]

-

-

Purification: The crude intermediate (Boc-protected amide) is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO2, 0-40% EtOAc in Hexanes).

Phase 2: Boc-Deprotection

Objective: Removal of the carbamate protecting group to liberate the primary amine.

Protocol:

-

Dissolution: Dissolve the intermediate from Phase 1 in DCM (10 mL).

-

Acidolysis: Add Trifluoroacetic acid (TFA) (10 mL) dropwise at 0°C. Caution: Gas evolution (

and Isobutylene).-

Alternative: Use 4M HCl in Dioxane for 2 hours if a hydrochloride salt is preferred.

-

-

Reaction: Stir at RT for 2 hours. Monitor for disappearance of starting material by TLC.

-

Workup (Free Base Isolation):

-

Final Product: Yields an off-white solid or viscous oil.

Analytical Data & Specifications

The following table summarizes the expected physicochemical properties and spectral data for validation.

| Parameter | Specification / Expected Value | Notes |

| Formula | ||

| MW | 218.30 g/mol | |

| Appearance | Off-white solid or pale yellow oil | |

| Diagnostic methyl singlet at ~2.3 ppm. | ||

| MS (ESI+) | Base peak usually M+1. | |

| Solubility | Soluble in DMSO, MeOH, DCM, Chloroform. | Poor water solubility as free base. |

Process Control & Troubleshooting (Field Insights)

Scenario 1: Incomplete Acylation

-

Observation: Starting material persists on TLC after 4 hours.

-

Cause: Hydrolysis of the acid chloride due to wet solvent.

-

Remedy: Ensure DCM is anhydrous. Add a catalytic amount (0.1 equiv) of DMAP (4-Dimethylaminopyridine) to accelerate the reaction.

Scenario 2: "Gummy" Product during Deprotection

-

Observation: Upon concentrating TFA, a thick oil forms that traps solvent.

-

Remedy: Perform an azeotropic distillation with Toluene or DCM (add solvent and evaporate 3x) to remove residual TFA.

Scenario 3: Low Yield in Extraction (Phase 2)

-

Observation: Product is lost in the aqueous layer during neutralization.

-

Cause: The primary amine is polar.

-

Remedy: Saturate the aqueous layer with NaCl (solid) before extraction. Use a mixture of CHCl3/IPA (3:1) for extraction if DCM fails to recover the product.

References

-

Rolt, A., et al. (2015). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. National Institutes of Health (NIH) / PMC.[7] Available at: [Link]

-

Moi, D., et al. (2013). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry / PMC. Available at: [Link]

-

Zhao, H., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

- Greene, T.W., & Wuts, P.G.M.Protective Groups in Organic Synthesis. (Standard Reference for Boc-deprotection protocols).

Sources

- 1. Cas 73874-95-0,4-N-BOC-Aminopiperidine | lookchem [lookchem.com]

- 2. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. tdcommons.org [tdcommons.org]

- 6. EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]

- 7. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: 1-(4-Methylbenzoyl)-4-piperidinamine

Executive Summary

1-(4-Methylbenzoyl)-4-piperidinamine (CAS: 1158307-50-6 for HCl salt) is a specialized piperidine scaffold extensively utilized in medicinal chemistry as a "privileged structure" intermediate.[1][2] Its structural architecture—comprising a semi-rigid piperidine ring, a primary amine for diverse functionalization, and a lipophilic 4-methylbenzoyl moiety—makes it an ideal building block for G-Protein Coupled Receptor (GPCR) ligands, kinase inhibitors, and peptidomimetics. This guide provides a rigorous technical analysis of its chemical properties, synthesis pathways, and handling protocols for drug development applications.

Part 1: Chemical Identity & Structural Analysis

Nomenclature & Identification

| Parameter | Detail |

| IUPAC Name | (4-aminopiperidin-1-yl)(4-methylphenyl)methanone |

| Common Synonyms | 1-(4-Methylbenzoyl)piperidin-4-amine; 4-Amino-1-(p-toluoyl)piperidine |

| CAS Number | 1158307-50-6 (Hydrochloride salt); Free base often cited generically |

| Molecular Formula | C₁₃H₁₈N₂O (Free Base) / C₁₃H₁₉ClN₂O (HCl Salt) |

| Molecular Weight | 218.29 g/mol (Free Base) / 254.75 g/mol (HCl Salt) |

| SMILES | CC1=CC=C(C=C1)C(=O)N2CCC(CC2)N |

Physicochemical Profile

The compound exhibits distinct behaviors depending on its protonation state. The free base is a lipophilic amine, while the hydrochloride salt is a water-soluble solid.

| Property | Value / Description | Note |

| Appearance | White to off-white solid | Hygroscopic in salt form |

| Solubility (HCl Salt) | DMSO (>50 mg/mL), Methanol, Water | High polarity facilitates bio-assays |

| Solubility (Free Base) | DCM, Ethyl Acetate, Chloroform | Used for organic extractions |

| pKa (Calculated) | ~10.2 (Primary Amine) | Basic center at position 4 |

| LogP (Calculated) | ~1.8 (Free Base) | Moderate lipophilicity |

| H-Bond Donors | 2 (Primary Amine) | Key for receptor binding |

| H-Bond Acceptors | 2 (Amide Carbonyl + Amine N) |

Part 2: Synthesis & Manufacturing Protocols

Synthetic Strategy: The Boc-Protection Route

Direct acylation of 4-aminopiperidine with 4-methylbenzoyl chloride is feasible but often results in a mixture of mono- and di-acylated products due to the competing nucleophilicity of the primary (position 4) and secondary (position 1) amines. To ensure regioselectivity and high yield, a protection-deprotection strategy using the tert-butoxycarbonyl (Boc) group is the industry standard.

Reaction Mechanism Overview[3]

-

Selective Acylation: The secondary amine of N-Boc-4-aminopiperidine is sterically accessible and nucleophilic, but since the primary amine is already protected, no competition exists. However, the starting material is usually tert-butyl piperidin-4-ylcarbamate (4-Boc-amino-piperidine), where the primary amine is protected. The secondary amine at position 1 reacts with the acid chloride.

-

Deprotection: Acidolytic cleavage of the Boc carbamate releases the primary amine as a salt.

Caption: Regioselective synthesis pathway utilizing Boc-protection to ensure acylation occurs exclusively at the piperidine nitrogen.

Detailed Experimental Protocol

Step 1: Acylation

-

Preparation: Dissolve tert-butyl piperidin-4-ylcarbamate (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/g).

-

Base Addition: Add Triethylamine (Et₃N) (1.5 eq) or Diisopropylethylamine (DIPEA). Cool the solution to 0°C under N₂ atmosphere.

-

Acylation: Dropwise add 4-methylbenzoyl chloride (1.1 eq) dissolved in minimal DCM. The exothermic reaction requires temperature control (<5°C).

-

Workup: Warm to Room Temperature (RT) and stir for 2 hours. Quench with saturated NaHCO₃. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from EtOAc/Hexanes or use Flash Chromatography (0-5% MeOH in DCM).

Step 2: Boc-Deprotection

-

Dissolution: Dissolve the intermediate in 1,4-Dioxane (5 mL/g).

-

Acidolysis: Add 4M HCl in Dioxane (5-10 eq). Stir at RT for 2-4 hours. A white precipitate (the product HCl salt) will form.

-

Isolation: Filter the solid precipitate. Wash with diethyl ether to remove non-polar impurities.

-

Drying: Dry under high vacuum at 40°C to remove trace HCl and solvent.

Part 3: Analytical Characterization & Quality Control

To validate the identity and purity of the synthesized compound, a multi-modal analytical approach is required.

NMR Interpretation (¹H NMR, 400 MHz, DMSO-d₆)

-

Aromatic Region (7.1 - 7.4 ppm): Two doublets integrating to 2H each (AA'BB' system), characteristic of the para-substituted toluene ring.

-

Amide Rotamers: The amide bond at N1 restricts rotation, often causing signal broadening or doubling of piperidine ring signals at RT.

-

Piperidine Ring:

-

3.5 - 4.5 ppm: Broad multiplets for protons at C2 and C6 (alpha to amide nitrogen).

-

3.0 - 3.2 ppm: Multiplet for the proton at C4 (alpha to primary amine).

-

1.2 - 2.0 ppm: Multiplets for C3 and C5 protons.

-

-

Methyl Group: Singlet at ~2.35 ppm (Ar-CH₃).

-

Amine Protons: Broad singlet at ~8.0-8.5 ppm (for R-NH₃⁺ in salt form).

Quality Control Workflow

The following decision tree outlines the purification and validation logic.

Caption: Purification and Quality Control workflow for the isolation of high-purity hydrochloride salt.

Part 4: Handling, Stability & Safety

Stability Profile

-

Hygroscopicity: The HCl salt is hygroscopic.[4] Store in a desiccator or tightly sealed container.

-

Amide Stability: The benzamide linkage is robust and resistant to hydrolysis under neutral/mild conditions.

-

Amine Reactivity: The primary amine at position 4 is highly nucleophilic (in free base form) and sensitive to aldehydes (Schiff base formation) and acid chlorides. Avoid exposure to atmospheric CO₂ (carbamate formation) if stored as a free base.

Safety Data (SDS Summary)

-

GHS Classification:

-

Skin Irritation: Category 2 (Causes skin irritation).

-

Eye Irritation: Category 2A (Causes serious eye irritation).

-

STOT-SE: Category 3 (May cause respiratory irritation).

-

-

PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle fine powders in a fume hood to avoid inhalation.

-

First Aid: In case of contact, flush eyes with water for 15 minutes.[5] If inhaled, move to fresh air.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 749125, (4-Methylphenyl)-(4-phenylpiperazin-1-yl)methanone (Related Structure Analysis). Retrieved from [Link][6]

-

MDPI (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. 876866-50-1,1-(cyclopropylcarbonyl)piperidine-4-carboxylic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 1-(4-methylbenzoyl)piperidin-4-amine hydrochloride | 1158307-50-6 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. lookchem.com [lookchem.com]

- 5. α-Naphthol or 1-Naphthol or alpha-Naphthol Manufacturers, with SDS [mubychem.com]

- 6. (4-Methylphenyl)(4-phenylpiperazin-1-yl)methanone | C18H20N2O | CID 749125 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Structure Elucidation of 1-(4-Methylbenzoyl)-4-piperidinamine

Foreword

The Strategic Imperative: An Orthogonal, Multi-Technique Workflow

Confidence in a structural assignment is born from the convergence of data from multiple, independent analytical techniques. This orthogonal strategy is indispensable, as it mitigates the inherent limitations of any single method. For 1-(4-Methylbenzoyl)-4-piperidinamine, our elucidation workflow integrates High-Resolution Mass Spectrometry (HRMS) to define the elemental formula, Infrared (IR) Spectroscopy to identify key functional groups, and a suite of Nuclear Magnetic Resonance (NMR) experiments to map the precise atomic connectivity.

Figure 1: Logical workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS): Defining the Molecular Formula

Expertise & Rationale: The initial and most critical step is to determine the precise molecular weight and, by extension, the elemental composition. HRMS provides this foundational data with high accuracy. Electrospray Ionization (ESI) is the chosen technique due to its "soft" nature, which minimizes in-source fragmentation and maximizes the abundance of the protonated molecular ion, [M+H]⁺. This is crucial for piperidine-containing compounds, as the basic nitrogen atom is readily protonated.[1][2]

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of high-purity methanol or acetonitrile.

-

Instrumentation: Utilize an ESI source coupled to a Time-of-Flight (TOF) mass analyzer.

-

Ionization Mode: Positive ion mode is selected to facilitate the formation of [M+H]⁺.

-

Data Acquisition: Scan a mass range of m/z 100-500 to ensure capture of the molecular ion and any potential adducts.

Anticipated Data & Interpretation

The molecular formula of 1-(4-Methylbenzoyl)-4-piperidinamine is C₁₃H₁₈N₂O.

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₁₃H₁₈N₂O | Based on synthesis precursors. |

| Monoisotopic Mass | 218.1419 u | The exact mass calculated from the most abundant isotopes. |

| Observed [M+H]⁺ | ~219.1492 m/z | Protonated molecule (C₁₃H₁₉N₂O⁺). |

| Mass Accuracy | < 5 ppm | A standard for high-resolution instrumentation, confirming the elemental composition. |

Observing an ion at m/z ≈ 219.1492 with an accuracy of < 5 ppm provides extremely strong evidence for the C₁₃H₁₈N₂O formula, setting the stage for subsequent spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

Expertise & Rationale: FTIR spectroscopy is a rapid, non-destructive technique that provides definitive evidence for the presence of key functional groups. For this molecule, the diagnostic peaks are the amide carbonyl (C=O), the primary amine (N-H) stretches, and vibrations associated with the aromatic and aliphatic C-H bonds.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small quantity of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: An FTIR spectrometer with an ATR accessory is used for ease of sampling and high-quality data.

-

Data Acquisition: The spectrum is typically collected from 4000 cm⁻¹ to 400 cm⁻¹.

Expected Absorptions & Interpretation

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode & Appearance |

| Primary Amine N-H | 3500-3300 cm⁻¹ | Two distinct, medium-intensity sharp peaks (asymmetric & symmetric stretch).[4][5] |

| Aromatic C-H | 3100-3000 cm⁻¹ | Stretch; typically weaker than aliphatic C-H. |

| Aliphatic C-H | 3000-2850 cm⁻¹ | Strong, sharp peaks from piperidine and methyl groups. |

| Tertiary Amide C=O | ~1630 cm⁻¹ | A very strong, sharp "sword-like" peak.[4][5] Its position is characteristic of a conjugated amide. |

| Aromatic C=C | 1600-1450 cm⁻¹ | Multiple sharp bands of varying intensity. |

The presence of a strong absorption around 1630 cm⁻¹ confirms the amide carbonyl, while the characteristic pair of "fangs" in the 3500-3300 cm⁻¹ region is a clear signature of the primary amine (NH₂) group.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Rationale: NMR spectroscopy provides the most detailed structural information, allowing for the complete assignment of every proton and carbon atom and their connectivity. A combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments is essential for an unambiguous elucidation.[6][7]

Experimental Protocol: High-Field NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[7]

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for optimal signal dispersion and resolution.

-

1D Experiments:

-

¹H NMR: To identify all unique proton environments, their integrations (relative numbers), and coupling patterns.

-

¹³C NMR: To identify all unique carbon environments.

-

DEPT-135: To differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons.

-

-

2D Experiments:

-

COSY (Correlation Spectroscopy): To map ¹H-¹H spin-spin coupling networks, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting structural fragments.

-

Predicted NMR Data & Structural Assembly

(Note: Chemical shifts (δ) are approximate and can vary with solvent. Multiplicity: s=singlet, d=doublet, t=triplet, m=multiplet)

| Proton Label (¹H) | Approx. δ (ppm) | Multiplicity | Integration | Carbon Label (¹³C) | Approx. δ (ppm) | DEPT-135 |

| Ar-CH₃ | ~2.40 | s | 3H | Ar-CH₃ | ~21 | CH₃ |

| Piperidine-H (axial) | ~1.4-1.6 | m | 2H | Piperidine-Cβ | ~32-35 | CH₂ |

| Piperidine-H (equatorial) | ~1.9-2.1 | m | 2H | Piperidine-Cα | ~40-45 | CH₂ |

| Piperidine-Hγ | ~2.8-3.0 | m | 1H | Piperidine-Cγ | ~48-52 | CH |

| Amine-NH₂ | Variable (broad) | s | 2H | Aromatic-C (quat, CH₃) | ~142 | Quat |

| Piperidine-Hα | ~3.0-4.6 (broad) | m | 4H | Aromatic-CH (ortho to C=O) | ~129 | CH |

| Aromatic-H (ortho to CH₃) | ~7.25 | d | 2H | Aromatic-CH (ortho to CH₃) | ~127 | CH |

| Aromatic-H (ortho to C=O) | ~7.40 | d | 2H | Aromatic-C (quat, C=O) | ~135 | Quat |

| Amide C=O | ~170 | Quat |

Assembling the Structure with 2D NMR:

The true power of NMR is realized in the 2D experiments which connect the puzzle pieces.

Figure 2: Critical HMBC correlations for structural assembly.

-

COSY: Will establish the connectivity within the piperidine ring, showing correlations between the Hα, Hβ, and Hγ protons.

-

HSQC: Will provide a direct one-bond correlation map, for example, linking the aromatic proton signals at ~7.25 ppm and ~7.40 ppm to their respective carbon signals.

-

HMBC: This is the keystone experiment. A crucial correlation will be observed between the piperidine protons adjacent to the nitrogen (Hα) and the amide carbonyl carbon (~170 ppm). This unequivocally links the piperidine ring to the 4-methylbenzoyl group. Further HMBC correlations from the aromatic protons to the same carbonyl carbon will confirm this connection from the other side.

Conclusion: A Validated and Unambiguous Structural Assignment

Through the systematic and logical application of this orthogonal analytical workflow, we achieve a high-confidence structure elucidation of 1-(4-Methylbenzoyl)-4-piperidinamine. The HRMS provides the exact elemental composition, FTIR confirms the presence of the required functional groups, and the comprehensive suite of NMR experiments provides an unambiguous map of atomic connectivity. Each dataset reinforces the others, leading to a self-validating and definitive structural assignment, which is the essential prerequisite for any further scientific inquiry or development of this compound.

References

-

Cholli, A., Krishnaswami, A., & Venturella, V. (n.d.). Application of NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part II: Use of 15 N NMR in Drug Formulations. Optica Publishing Group. Available at: [Link]

-

Smith, B. C. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

-

INFRARED SPECTROSCOPY (IR). (n.d.). University of Colorado Boulder. Available at: [Link]

-

Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

-

Rubiralta, M., Giralt, E., & Diez, A. (n.d.). Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Universidad de Chile. Available at: [Link]

-

Ellis, G., & Jones, R. G. (1972). Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part I. Empirical substituent parameters for C-methyl and N-methyl groups. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Available at: [Link]

-

Lameira, J., et al. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available at: [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). University of California, Davis. Available at: [Link]

-

Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2019, September). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Application of NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part II: Use of 15N NMR in Drug Formulations [opg.optica.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

The Versatile Intermediate: A Technical Guide to 1-(4-Methylbenzoyl)-4-piperidinamine for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold and the Significance of 1-(4-Methylbenzoyl)-4-piperidinamine

The piperidine ring is a cornerstone in medicinal chemistry, serving as a fundamental structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and the ability to be functionalized at various positions make it a privileged scaffold in the design of novel therapeutics. Within this critical class of heterocycles, 1-(4-Methylbenzoyl)-4-piperidinamine emerges as a highly versatile chemical intermediate, offering a strategic entry point for the synthesis of complex molecules targeting a range of biological pathways.

This technical guide provides an in-depth exploration of 1-(4-Methylbenzoyl)-4-piperidinamine, from its synthesis and chemical properties to its applications as a pivotal building block in modern drug discovery. The strategic placement of the 4-methylbenzoyl group and the primary amine at the 4-position of the piperidine ring allows for a diverse range of subsequent chemical modifications, making it a valuable tool for researchers developing novel kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

Physicochemical Properties and Characterization

While specific experimental data for 1-(4-Methylbenzoyl)-4-piperidinamine is not extensively published, its properties can be reliably estimated based on closely related analogs.

| Property | Estimated Value | Source/Justification |

| Molecular Formula | C₁₃H₁₈N₂O | --- |

| Molecular Weight | 218.30 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid | Analogy with similar benzoylpiperidines |

| Melting Point | >150 °C (as hydrochloride salt) | Analogy with similar aminopiperidine salts |

| Solubility | Soluble in methanol, ethanol, and DMSO. Poorly soluble in non-polar solvents. | General solubility of aminopiperidines |

| pKa | 8.5 - 9.5 (for the piperidine nitrogen) | Estimated based on similar N-acylated piperidines |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons from the 4-methylbenzoyl group (a characteristic AA'BB' system), a singlet for the methyl group, and distinct multiplets for the piperidine ring protons, along with a broad singlet for the primary amine protons.

-

¹³C NMR: Key resonances would be observed for the carbonyl carbon of the benzoyl group, aromatic carbons, the methyl carbon, and the carbons of the piperidine ring.

Mass Spectrometry (MS):

-

The electron impact (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 218.3 or 219.3, respectively.

Synthesis of 1-(4-Methylbenzoyl)-4-piperidinamine: A Two-Step Approach

The synthesis of 1-(4-Methylbenzoyl)-4-piperidinamine is most effectively achieved through a two-step process involving the formation of a Boc-protected intermediate followed by deprotection. This strategy ensures high yields and purity of the final product.

Figure 1: Synthetic workflow for 1-(4-Methylbenzoyl)-4-piperidinamine.

Step 1: Synthesis of tert-Butyl (1-(4-methylbenzoyl)piperidin-4-yl)carbamate

This initial step involves the acylation of the piperidine nitrogen of commercially available tert-butyl (piperidin-4-yl)carbamate with 4-methylbenzoyl chloride. The Boc (tert-butoxycarbonyl) group serves to protect the primary amine, preventing it from reacting with the acyl chloride.

Experimental Protocol:

-

Reaction Setup: To a solution of tert-butyl (piperidin-4-yl)carbamate (1.0 equivalent) in dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (Et₃N, 1.5 equivalents). Cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add a solution of 4-methylbenzoyl chloride (1.1 equivalents) in DCM (2 mL/mmol) to the stirred reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl (1-(4-methylbenzoyl)piperidin-4-yl)carbamate as a white solid.

Step 2: Deprotection to Yield 1-(4-Methylbenzoyl)-4-piperidinamine

The final step is the removal of the Boc protecting group under acidic conditions to yield the desired primary amine. Using a solution of hydrogen chloride in dioxane is a common and effective method for this transformation.[2]

Experimental Protocol:

-

Reaction Setup: Dissolve the tert-butyl (1-(4-methylbenzoyl)piperidin-4-yl)carbamate (1.0 equivalent) from the previous step in anhydrous 1,4-dioxane (10 mL/mmol) in a round-bottom flask.

-

Deprotection: To this solution, add a 4 M solution of HCl in dioxane (5-10 equivalents) and stir the mixture at room temperature.

-

Reaction Monitoring and Isolation: Monitor the reaction by TLC. Upon completion (typically 1-4 hours), the hydrochloride salt of the product will often precipitate.[3] The solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 1-(4-Methylbenzoyl)-4-piperidinamine hydrochloride.

-

Free Base (Optional): To obtain the free base, the hydrochloride salt can be dissolved in water and basified with a suitable base (e.g., NaOH or K₂CO₃) to a pH of >10. The free base can then be extracted with an organic solvent like dichloromethane or ethyl acetate, dried, and concentrated.

Applications as a Chemical Intermediate in Drug Discovery

1-(4-Methylbenzoyl)-4-piperidinamine is a valuable intermediate for the synthesis of a variety of pharmacologically active compounds, particularly those targeting kinases and GPCRs. The primary amine at the 4-position provides a key handle for introducing diverse functionalities through reactions such as amide bond formation, reductive amination, and urea/thiourea formation.

Synthesis of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[4] The 4-aminopiperidine scaffold is a common feature in many kinase inhibitors. 1-(4-Methylbenzoyl)-4-piperidinamine can be used to synthesize potent and selective kinase inhibitors.

Figure 2: General scheme for the synthesis of kinase inhibitors.

For instance, coupling 1-(4-Methylbenzoyl)-4-piperidinamine with a suitable heterocyclic carboxylic acid using standard peptide coupling reagents (e.g., EDC/HOBt) can yield potent inhibitors of kinases such as platelet-derived growth factor receptor (PDGFR).[4]

Synthesis of GPCR Modulators

G protein-coupled receptors are the largest family of cell surface receptors and are the target of a significant portion of approved drugs.[5] Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer a promising approach for fine-tuning GPCR activity.[6] The 1-(4-methylbenzoyl)-4-piperidinamine scaffold can be elaborated to create novel positive or negative allosteric modulators (PAMs or NAMs) of various GPCRs.

Conclusion

1-(4-Methylbenzoyl)-4-piperidinamine stands out as a strategically important and versatile intermediate in the field of medicinal chemistry. Its straightforward synthesis and the presence of two key functional groups—the 4-methylbenzoyl moiety and the primary amine—provide a rich platform for the creation of diverse and complex molecular architectures. This guide has outlined a reliable synthetic pathway and highlighted its potential in the development of next-generation kinase inhibitors and GPCR modulators. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the utility of well-designed chemical intermediates like 1-(4-Methylbenzoyl)-4-piperidinamine will undoubtedly play an increasingly critical role in advancing drug discovery.

References

-

Royal Society of Chemistry. (n.d.). ¹H NMR (500 MHz, CDCl₃) δ. Retrieved from [Link]

-

Prathebha, K., Jonathan, D. R., Sathya, S., Vasanthi, R., & Usha, G. (2014). Crystal structure of 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1157–o1158. Retrieved from [Link]

-

MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(19), 6593. Retrieved from [Link]

-

Moi, D., Vittorio, S., Angeli, A., Supuran, C. T., & Onnis, V. (2020). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 11(11), 2233–2239. Retrieved from [Link]

-

Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338–341. Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzyl-4-piperidylamine. Retrieved from [Link]

-

Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Retrieved from [Link]

-

Banks, H. D. (1992). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Defense Technical Information Center. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (piperidin-4-ylmethyl)carbamate. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from [Link]

-

ResearchGate. (n.d.). Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H₂SO₄ in CH₂Cl₂. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. Retrieved from [Link]

-

Wootten, D., Christopoulos, A., & Sexton, P. M. (2014). Novel Allosteric Modulators of G Protein-coupled Receptors. Journal of Biological Chemistry, 289(18), 12345–12352. Retrieved from [Link]

-

MDPI. (2022, March 8). Allosteric Modulators of G Protein-Coupled Receptors. International Journal of Molecular Sciences, 23(6), 2973. Retrieved from [Link]

-

Kalinichenko, E., Faryna, A., Belko, A., Shcharbin, D., & Shadyro, O. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7183. Retrieved from [Link]

-

Conn, P. J., Christopoulos, A., & Lindsley, C. W. (2009). Allosteric modulation of GPCRs: new insights and potential utility for treatment of schizophrenia and other CNS disorders. Nature Reviews Drug Discovery, 8(1), 41–54. Retrieved from [Link]

-

Semantic Scholar. (2019, September 30). [PDF] Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Retrieved from [Link]

-

ResearchGate. (2024, March 13). (PDF) N1‐Benzoylated 5‐(4‐pyridinyl)indazole‐based kinase inhibitors: Attaining haspin and Clk4 selectivity via modulation of the benzoyl substituents. Retrieved from [Link]

-

Krumm, B. E., & Hubbell, W. L. (2025). Intracellular GPCR modulators enable precision pharmacology. Trends in Pharmacological Sciences, 46(5), 415-427. Retrieved from [Link]

-

PubChem. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

-

ResearchGate. (2025, October 12). Molecular glues as GPCR modulators: unveiling three distinct mechanistic pathways for signal regulation. Retrieved from [Link]

-

MDPI. (2025, December 9). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals, 18(12), 1875. Retrieved from [Link]

-

Hennequin, L. F., Allen, J., B-Rao, C., Breed, J., Curwen, J., Fozard, J., ... & Wedge, S. R. (2006). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor. Journal of Medicinal Chemistry, 49(22), 6465–6488. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. experts.arizona.edu [experts.arizona.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Allosteric modulation of GPCRs: new insights and potential utility for treatment of schizophrenia and other CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

literature review of 1-(4-Methylbenzoyl)-4-piperidinamine and its analogs

Technical Guide: 1-(4-Methylbenzoyl)-4-piperidinamine CAS 926259-94-1 | A Privileged Scaffold for Medicinal Chemistry

Part 1: Executive Summary & Chemical Profile

1-(4-Methylbenzoyl)-4-piperidinamine (CAS: 926259-94-1) is a versatile heterocyclic building block widely utilized in the synthesis of G-Protein Coupled Receptor (GPCR) ligands, viral assembly inhibitors, and epigenetic modulators. Structurally, it consists of a piperidine ring functionalized with a primary amine at the C4 position and a p-toluoyl (4-methylbenzoyl) group at the N1 position.

This molecule represents a specific instance of the benzoylpiperidine pharmacophore—a "privileged structure" in medicinal chemistry known for its ability to orient substituents into hydrophobic binding pockets (e.g., in 5-HT2A receptors or Acetylcholinesterase).

Technical Specifications

| Property | Data |

| CAS Number | 926259-94-1 |

| IUPAC Name | (4-aminopiperidin-1-yl)(4-methylphenyl)methanone |

| Molecular Formula | C₁₃H₁₈N₂O |

| Molecular Weight | 218.29 g/mol |

| Physical State | Typically supplied as a solid (HCl salt) or viscous oil (free base).[1] |

| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water (unless protonated). |

| Key Functionality | Primary amine (nucleophile for diversification); Benzoyl amide (stable hydrophobic anchor). |

Part 2: Synthetic Methodologies

The synthesis of 1-(4-Methylbenzoyl)-4-piperidinamine is a sequential process designed to differentiate the two nitrogen atoms of the piperidine ring. The most robust protocol utilizes 4-(N-Boc-amino)piperidine as the starting material to ensure regioselectivity.

Protocol A: Regioselective Synthesis via Boc-Protection

Objective: Synthesize the target scaffold while preventing polymerization or bis-acylation.

Reagents:

-

Starting Material: 4-(N-Boc-amino)piperidine (CAS 73874-95-0).

-

Acylating Agent: 4-Methylbenzoyl chloride (1.1 equiv).

-

Base: Triethylamine (Et₃N) or DIPEA (1.5 equiv).

-

Solvent: Dichloromethane (DCM) (Anhydrous).

-

Deprotection: Trifluoroacetic acid (TFA) or HCl in Dioxane.

Step-by-Step Workflow:

-

Acylation (N1-Functionalization):

-

Dissolve 4-(N-Boc-amino)piperidine in anhydrous DCM under an inert atmosphere (N₂).

-

Cool to 0°C: Causality: Cooling suppresses the exothermic nature of the reaction and minimizes the formation of di-acyl impurities.

-

Add Et₃N followed by the dropwise addition of 4-methylbenzoyl chloride.

-

Monitor: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2–4 hours. Monitor by TLC (formation of the amide reduces polarity compared to the amine).

-

Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

-

Deprotection (C4-Amine Liberation):

-

Dissolve the intermediate (tert-butyl (1-(4-methylbenzoyl)piperidin-4-yl)carbamate) in DCM (or Dioxane).

-

Add TFA (20% v/v) or 4M HCl in Dioxane at 0°C.

-

Stir: 1–2 hours at RT. Self-Validation: Evolution of CO₂ gas ceases when the reaction is near completion.

-

Isolation: Evaporate solvent/acid in vacuo.

-

Free Basing (Optional): If the free amine is required, redissolve the salt in DCM and wash with 1M NaOH.

-

Visualizing the Synthetic Logic

Caption: Regioselective synthetic route ensuring differentiation between the secondary piperidine amine and the primary exocyclic amine.

Part 3: Medicinal Chemistry Applications

This scaffold acts as a "linker-anchor" system. The 4-methylbenzoyl group serves as a hydrophobic anchor (interacting with aromatic residues like Phenylalanine or Tryptophan in receptor pockets), while the 4-amino group serves as a vector for growing the molecule into polar regions of the target protein.

CCR5 Antagonists (HIV Entry Inhibitors)

In the development of drugs like Vicriviroc and its analogs, the 4-aminopiperidine scaffold is central. The N1-acyl group (often substituted benzoyl) fits into the hydrophobic pocket of the CCR5 receptor.

-

Mechanism: The piperidine ring creates a semi-rigid linker that positions the N1-substituent and the C4-substituent in a specific spatial arrangement (often trans-like) required to block the gp120 binding site.

-

Modification: The C4-amine is typically derivatized with a benzyl or phenyl-ethyl group to engage the secondary binding pocket.

Acetylcholinesterase (AChE) Inhibitors

Research indicates that N-benzoylpiperidine derivatives can span the active site gorge of AChE.

-

SAR Insight: The 4-methyl group on the benzoyl ring provides steric bulk that improves selectivity for AChE over Butyrylcholinesterase (BuChE) by filling the peripheral anionic site (PAS).

-

Derivatization: The 4-amino group is often coupled to another aromatic system (e.g., phthalimide or indanone) to interact with the catalytic triad at the bottom of the gorge.

SMYD3 and Epigenetic Targets

Recent studies (e.g., Eur. J. Med. Chem. 2022) utilize 4-aminopiperidines to design covalent inhibitors for SMYD3 (a lysine methyltransferase).

-

Role: The piperidine acts as a scaffold to present a "warhead" (reactive group) to a cysteine residue (Cys186) in the enzyme. The benzoyl group provides the necessary binding affinity to anchor the molecule before the covalent bond forms.

Structure-Activity Relationship (SAR) Map

Caption: SAR map illustrating how distinct domains of the molecule contribute to binding affinity across different therapeutic targets.

Part 4: Technical Protocols & Handling

Handling & Storage

-

Stability: The amide bond is hydrolytically stable under neutral conditions. The primary amine is sensitive to oxidation and carbamate formation (from atmospheric CO₂).

-

Storage: Store at 2–8°C under Argon.

-

Safety: Irritant.[2] Wear gloves and eye protection.[2] Avoid inhalation of dust (if salt) or vapors (if free base).

Standard Characterization Data (Expected)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 7.30 (d, 2H, Ar-H), 7.20 (d, 2H, Ar-H) — Benzoyl aromatic protons.

-

δ 3.50–4.50 (broad m, 2H) — Piperidine equatorial protons (deshielded by amide).

-

δ 2.35 (s, 3H) — Methyl group.

-

δ 1.20–1.90 (m, 4H) — Piperidine axial/equatorial protons.

-

-

Mass Spectrometry (ESI): [M+H]⁺ = 219.15.

References

-

National Institutes of Health (NIH). (2013). Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design. PubMed. Retrieved from [Link]

-

European Journal of Medicinal Chemistry. (2022). Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (2007). Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. Retrieved from [Link]

-

Molecules. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

Sources

1-(4-Methylbenzoyl)-4-piperidinamine: A Privileged Pharmacophore Scaffold in Drug Discovery

Executive Summary

1-(4-Methylbenzoyl)-4-piperidinamine (CAS: 1158307-50-6, often as the hydrochloride salt) is a versatile pharmacophore scaffold belonging to the class of N-acyl-4-aminopiperidines . While not a marketed pharmaceutical itself, it serves as a critical privileged structure in medicinal chemistry. Its molecular architecture—comprising a piperidine core, a primary amine at the C4 position, and a lipophilic 4-methylbenzoyl moiety at the N1 position—enables it to act as a potent ligand scaffold for a variety of biological targets, most notably G-Protein Coupled Receptors (GPCRs) (e.g., Chemokine receptors like CCR5/CXCR4, Monoamine receptors) and Sigma-1 receptors .

This technical guide dissects the mechanism of action of this scaffold as a ligand, detailing its molecular recognition features, synthesis protocols, and application in high-throughput screening for drug discovery.

Part 1: Mechanism of Action & Molecular Recognition

The Pharmacophore Hypothesis

The biological activity of 1-(4-Methylbenzoyl)-4-piperidinamine derivatives stems from their ability to mimic endogenous ligands or block binding sites through specific molecular interactions. The scaffold functions through three distinct pharmacophoric elements:

-

The Basic Amine (C4-NH₂):

-

Mechanism: At physiological pH (7.4), the primary amine is often protonated (pKa ~9-10), forming a cationic center. This allows for critical electrostatic interactions or hydrogen bonding with conserved aspartate (Asp) or glutamate (Glu) residues deep within the transmembrane binding pockets of GPCRs (e.g., Asp3.32 in monoamine receptors).

-

Function: Anchors the ligand in the orthosteric binding site.

-

-

The Piperidine Spacer:

-

Mechanism: The semi-rigid chair conformation of the piperidine ring acts as a molecular ruler , maintaining a precise distance (typically 5-7 Å) between the basic amine and the hydrophobic tail.

-

Function: Prevents steric clash while orienting functional groups for optimal receptor engagement.

-

-

The 4-Methylbenzoyl Moiety (Lipophilic Tail):

-

Mechanism: The p-toluoyl group provides a planar aromatic surface for π-π stacking interactions with aromatic residues (Phe, Trp, Tyr) in the receptor's extracellular loops or hydrophobic vestibules. The para-methyl group adds specific hydrophobic bulk, often filling small lipophilic pockets to enhance affinity (the "magic methyl" effect).

-

Function: Increases residence time and selectivity by exploiting hydrophobic sub-pockets.

-

Target Class Specificity

-

Chemokine Receptors (CCR5/CXCR4): The scaffold mimics the cationic and hydrophobic features of chemokine N-termini, blocking viral entry (HIV) or immune cell chemotaxis.

-

Sigma-1 Receptors: The N-substituted piperidine core is a classic hallmark of Sigma-1 ligands, which modulate calcium signaling and ER stress responses. The hydrophobic benzoyl group engages the primary hydrophobic pocket of the Sigma-1 chaperone.

-

Serine Proteases: In some contexts, the 4-amino group can serve as a warhead anchor for serine protease inhibitors (e.g., Thrombin or Factor Xa), interacting with the S1 specificity pocket.

Part 2: Synthesis & Chemical Biology Protocols

Synthetic Pathway (Amide Coupling)

The synthesis of 1-(4-Methylbenzoyl)-4-piperidinamine is a robust, two-step protocol designed to ensure high yield and purity. It involves the selective acylation of the secondary amine of a protected piperidine precursor, followed by deprotection.

Protocol: Synthesis of 1-(4-Methylbenzoyl)-4-piperidinamine Hydrochloride

Reagents:

-

4-(N-Boc-amino)piperidine (1.0 eq)

-

4-Methylbenzoyl chloride (1.1 eq) OR 4-Methylbenzoic acid + Coupling Agent (EDC/HOBt or HATU)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

-

Dichloromethane (DCM) (Solvent)

-

4M HCl in Dioxane (Deprotection agent)

Step-by-Step Methodology:

-

Acylation (Amide Bond Formation):

-

Dissolve 4-(N-Boc-amino)piperidine (10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere.

-

Add TEA (25 mmol) and cool the solution to 0°C.

-

Dropwise add 4-Methylbenzoyl chloride (11 mmol) dissolved in DCM (10 mL).

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

-

Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine), then sat. NaHCO₃, then brine. Dry over MgSO₄ and concentrate in vacuo to yield the intermediate tert-butyl (1-(4-methylbenzoyl)piperidin-4-yl)carbamate.

-

-

Deprotection (Boc Removal):

-

Dissolve the intermediate in DCM (20 mL).

-

Add 4M HCl in Dioxane (10 mL) at 0°C.

-

Stir at room temperature for 2 hours. A white precipitate (the product HCl salt) should form.

-

Isolation: Filter the precipitate, wash with diethyl ether (to remove non-polar impurities), and dry under high vacuum.

-

Yield: Typically >85% as a white crystalline solid.

-

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis and the key chemical transformations.

Caption: Step-wise synthesis of 1-(4-Methylbenzoyl)-4-piperidinamine via selective N-acylation and acid-mediated deprotection.

Part 3: Biological Evaluation & Data Analysis

Competitive Radioligand Binding Assay

To validate the affinity of this scaffold (or its derivatives) against a target like the Sigma-1 Receptor , a competitive binding assay is the gold standard.

Objective: Determine the inhibition constant (

Protocol:

-

Membrane Preparation: Use guinea pig brain homogenates or HEK293 cells overexpressing human Sigma-1 receptors.

-

Radioligand: [³H]-(+)-Pentazocine (specific Sigma-1 agonist, 2-5 nM).

-

Incubation:

-

Mix 100 µL membrane suspension + 50 µL [³H]-ligand + 50 µL test compound (10⁻¹⁰ to 10⁻⁵ M).

-

Incubate at 37°C for 120 minutes to reach equilibrium.

-

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

-

Quantification: Measure radioactivity (CPM) via liquid scintillation counting.

Data Analysis:

Calculate % Inhibition and fit to a non-linear regression model (one-site competition) to derive

Pharmacophore Interaction Model

The diagram below visualizes the hypothetical binding mode of the scaffold within a generic GPCR or Sigma-1 binding pocket.

Caption: Pharmacophore model showing the bipartite binding mode: electrostatic anchoring via the amine and hydrophobic interaction via the benzoyl tail.

Part 4: Quantitative Data Summary

| Property | Value / Description | Relevance |

| Molecular Weight | 218.30 g/mol (Free base) | Fragment-like, ideal for FBDD (Fragment-Based Drug Discovery). |

| LogP (Calc) | ~1.8 - 2.2 | Optimal lipophilicity for membrane permeability and CNS penetration. |

| TPSA | ~46 Ų | High oral bioavailability potential (Rule of 5 compliant). |

| pKa (Amine) | ~9.8 | Predominantly ionized at physiological pH, ensuring receptor binding. |

| H-Bond Donors | 2 (Primary Amine) | Key for specific anchoring in the active site. |

| H-Bond Acceptors | 2 (Amide Carbonyl, Amine) | Facilitates water-mediated networks or direct backbone interactions. |

References

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Link

-

Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Privileged Structures). Link

-

PubChem Compound Summary. (4-amino-1-piperidinyl)(4-methylphenyl)methanone. National Center for Biotechnology Information. Link

-

Meyer, E. et al. (2010). Sigma-1 receptor ligands: structure-activity relationships and therapeutic potential. Expert Opinion on Drug Discovery. Link

-

Sigma-Aldrich. 1-(4-Methylbenzoyl)-4-piperidinamine hydrochloride Product Specification. Link

1-(4-Methylbenzoyl)-4-piperidinamine derivatives in drug discovery

Title: The 1-(4-Methylbenzoyl)-4-piperidinamine Scaffold: A Technical Guide to Divergent Library Design in Drug Discovery

Executive Summary

The 1-(4-Methylbenzoyl)-4-piperidinamine core (CAS 160352-25-8) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike simple benzylpiperidines (e.g., Donepezil), the benzoyl amide linker at the N1 position introduces conformational rigidity and alters the basicity of the piperidine nitrogen, significantly impacting membrane permeability and metabolic stability.

This guide provides a technical roadmap for utilizing this scaffold to target Soluble Epoxide Hydrolase (sEH) , G-Protein Coupled Receptors (GPCRs) , and Acetylcholinesterase (AChE) . It details the synthetic logic, structure-activity relationships (SAR), and validated protocols required to transition this building block from a raw intermediate to a lead candidate.

Part 1: Structural Analysis & Pharmacophore Modeling

The Scaffold Architecture

The molecule consists of three distinct pharmacophoric zones, each serving a specific function in ligand-protein binding:

-

The Hydrophobic Tail (4-Methylbenzoyl):

-

Function: Occupies deep hydrophobic pockets (e.g., the acyl-binding pocket of sEH or the peripheral anionic site of AChE).

-

Electronic Effect: The para-methyl group is a weak electron donor, increasing lipophilicity (+

) without introducing significant electronic repulsion. -

Conformational Lock: The amide bond (N-C=O) restricts the rotation of the piperidine ring relative to the phenyl ring, creating a defined vector for the 4-amino substituent.

-

-

The Linker (Piperidine Ring):

-

Function: A semi-rigid spacer that directs the "warhead" (4-amino derivatives) toward catalytic sites.

-

pKa Modulation: The N1-benzoyl group removes the basicity of the piperidine nitrogen (unlike N-benzyl derivatives). This eliminates protonation at physiological pH, enhancing passive diffusion across the Blood-Brain Barrier (BBB) for CNS targets but reducing solubility.

-

-

The Divergent Handle (4-Amino Group):

-

Function: The primary site for library expansion. It acts as a nucleophile for urea formation, amidation, or reductive amination.

-

Visualization: The Divergent SAR Map

The following diagram illustrates how the 1-(4-Methylbenzoyl)-4-piperidinamine core serves as a central hub for accessing distinct therapeutic classes.

Caption: Divergent synthesis pathways from the core scaffold to specific therapeutic targets.

Part 2: Synthetic Methodologies

Synthesis of the Core (Building Block)

Objective: Efficient generation of 1-(4-methylbenzoyl)piperidin-4-amine from commercially available precursors.

Pathway:

-

Starting Material: 4-(N-Boc-amino)piperidine.

-

Acylation: Reaction with 4-methylbenzoyl chloride.[1]

-

Deprotection: Acidic cleavage of the Boc group.

Critical Control Point: Direct acylation of 4-aminopiperidine (unprotected) leads to a mixture of N-acylated and N,N'-diacylated products. The Boc-protection strategy is required for high purity.

Library Generation Strategies

| Reaction Type | Reagent Class | Target Class | Key Mechanistic Insight |

| Urea Formation | Isocyanates (R-NCO) or Carbamoyl Chlorides | sEH Inhibitors | The urea moiety mimics the transition state of epoxide hydrolysis. The 1-benzoyl group provides the necessary lipophilic anchor for the "Left-Hand Side" (LHS) pocket of the enzyme. |

| Reductive Amination | Aryl Aldehydes + NaBH(OAc)3 | AChE / CCR5 | Creates a secondary amine that remains basic (protonated) at physiological pH, crucial for cation-pi interactions in the AChE active site. |

| Sulfonylation | Sulfonyl Chlorides | Ion Channels | Sulfonamides provide a rigid geometry often required for blocking N-type calcium channels. |

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

1-(4-Methylbenzoyl)piperidin-4-amine hydrochloride

-

Acylation Step:

-

Dissolve 4-(N-Boc-amino)piperidine (10.0 mmol, 2.00 g) in anhydrous Dichloromethane (DCM) (30 mL).

-

Add Triethylamine (TEA) (15.0 mmol, 2.1 mL) and cool to 0°C under nitrogen.

-

Dropwise add 4-methylbenzoyl chloride (11.0 mmol, 1.70 g) dissolved in DCM (5 mL).

-

Stir at 0°C for 30 min, then warm to Room Temperature (RT) and stir for 4 hours.

-

Workup: Wash with 1M HCl (2x), Sat. NaHCO3 (2x), and Brine. Dry over Na2SO4 and concentrate to yield the N-Boc intermediate.[2]

-

-

Deprotection Step:

-

Dissolve the intermediate in DCM (10 mL).

-

Add Trifluoroacetic acid (TFA) (5 mL) or 4M HCl in Dioxane (10 mL).

-

Stir at RT for 2 hours (monitor by TLC).

-

Isolation: Evaporate volatiles. Triturate the residue with diethyl ether to precipitate the product as a white hydrochloride salt.

-

Yield: Typically >85%.

-

Protocol B: Synthesis of a Urea Derivative (sEH Inhibitor)

1-(1-(4-methylbenzoyl)piperidin-4-yl)-3-(adamantan-1-yl)urea

Rationale: Urea derivatives of piperidines are potent Soluble Epoxide Hydrolase inhibitors.[3] The adamantyl group is a classic "Right-Hand Side" (RHS) pharmacophore for sEH.

-

Reaction:

-

Suspend 1-(4-methylbenzoyl)piperidin-4-amine HCl (1.0 mmol) in anhydrous DMF (5 mL).

-

Add Diisopropylethylamine (DIPEA) (2.5 mmol) to free the base.

-

Add 1-Adamantyl isocyanate (1.1 mmol).

-

Stir at RT for 12 hours.

-

-

Workup:

-

Pour the reaction mixture into ice-water (50 mL). The urea product typically precipitates.

-

Filter the solid, wash with water and hexanes.

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (MeOH/DCM).

-

Part 4: Validated Biological Applications (Case Studies)

Case Study 1: Soluble Epoxide Hydrolase (sEH) Inhibition

Mechanism: sEH hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) into diols. Inhibiting sEH stabilizes EETs, reducing pain and hypertension. Role of Scaffold: The 1-(4-methylbenzoyl) group fits into the hydrophobic pocket of the enzyme, while the urea linker (derived from the 4-amino group) hydrogen bonds with Asp335 and Tyr383 in the catalytic center. Data Point: Analogous benzoylpiperidine ureas have demonstrated IC50 values < 5 nM against human sEH [1, 4].

Case Study 2: Multi-Target AChE Inhibitors

Mechanism: Dual binding site inhibitors target both the catalytic active site (CAS) and the peripheral anionic site (PAS) of Acetylcholinesterase. Role of Scaffold: The 4-amino group is linked to a tacrine or quinolone unit (CAS binder), while the benzoylpiperidine moiety acts as the PAS binder, preventing amyloid-beta aggregation. Data Point: Benzoylpiperidine derivatives have shown mixed inhibition/aggregation properties, often optimized by varying the linker length between the amine and the second aromatic system [2, 5].

Part 5: Workflow Visualization

The following flowchart details the decision logic for optimizing this scaffold based on initial screening results.

Caption: Medicinal chemistry decision tree for optimizing 4-aminopiperidine hits.

References

-

Kitamura, S., et al. (2017).[4] "Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales." PLOS ONE, 12(5).[4] Link

-

Teodori, E., et al. (2004).[5] "Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers." Journal of Medicinal Chemistry, 47(24), 6070-6081.[5] Link

-

BenchChem. "The Pivotal Role of N-Methyl-1-(piperidin-4-yl)methanamine in Modern Medicinal Chemistry."[6] Technical Guide. Link

-

Martín-López, J., et al. (2022).[7] "2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity."[3] eScholarship, University of California. Link

-

Piemontese, L., et al. (2019). "Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease."[8][9] European Journal of Medicinal Chemistry, 179, 680-693. Link

Sources

- 1. Crystal structure of 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity [escholarship.org]

- 4. Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales | PLOS One [journals.plos.org]

- 5. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Discovery and Optimization of Piperazine Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinolone-benzylpiperidine derivatives as novel acetylcholinesterase inhibitor and antioxidant hybrids for Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimizing the Piperidine Scaffold: A Technical Guide to the SAR of 1-(4-Methylbenzoyl)-4-piperidinamine

Executive Summary

This technical guide provides a comprehensive analysis of 1-(4-Methylbenzoyl)-4-piperidinamine (Compound 1 ), a privileged scaffold in medicinal chemistry. Structurally characterized by a semi-rigid piperidine core linking a polar primary amine and a lipophilic p-toluoyl tail, this molecule serves as a versatile template for G-Protein Coupled Receptor (GPCR) ligands, Glycine Transporter-1 (GlyT1) inhibitors, and enzyme antagonists.

This document details the synthetic pathways, Structure-Activity Relationship (SAR) vectors, and biological evaluation protocols necessary to transition this scaffold from a screening hit to a lead candidate.

Structural Deconstruction & Pharmacophore Analysis

To optimize Compound 1 , one must first decouple its structural elements into functional vectors. The molecule functions as a "bivalent ligand" capable of spanning distinct binding pockets.

The Pharmacophore Map

The molecule is divided into three distinct regions, each governing specific physicochemical and binding properties:

-

Region A (The Polar Head): The C4-primary amine.

-

Role: Critical H-bond donor/acceptor; key interaction point for Asp/Glu residues in receptor binding pockets.

-

Liability: High basicity (pKa ~10.5) can limit blood-brain barrier (BBB) permeability and increase clearance.

-

-

Region B (The Core): The piperidine ring.[1][2][3][4][5][6]

-

Role: Provides a defined spatial vector (approx. 5–6 Å) between the polar head and the lipophilic tail.

-

Conformation: Predominantly exists in a chair conformation, directing substituents into equatorial positions.

-

-

Region C (The Lipophilic Tail): The 4-methylbenzoyl group.

-

Role: Engages in

-

-

Visualization: SAR Vector Analysis

The following diagram illustrates the modification strategies for each region.

Figure 1: Strategic SAR vectors for 1-(4-Methylbenzoyl)-4-piperidinamine optimization.

Synthetic Protocols

Reliable synthesis is the bedrock of SAR exploration. The following protocol utilizes a convergent strategy, allowing late-stage diversification of the amine (Head) or the benzoyl group (Tail).

Primary Route: Amide Coupling & Deprotection

This route prioritizes the formation of the amide bond using N-Boc-4-aminopiperidine as the starting material.

Step 1: Acylation (Amide Coupling)

-

Reagents: N-Boc-4-aminopiperidine (1.0 eq), 4-Methylbenzoyl chloride (1.1 eq), Triethylamine (TEA, 2.0 eq).

-

Solvent: Dichloromethane (DCM), anhydrous.[2]

-

Protocol:

-

Dissolve N-Boc-4-aminopiperidine in DCM at 0°C under

. -

Add TEA dropwise, followed by the slow addition of 4-methylbenzoyl chloride.

-

Warm to Room Temperature (RT) and stir for 4 hours.

-

Workup: Quench with sat.

, extract with DCM, wash with brine, and dry over -

Yield: Typically >85%.

-

Step 2: N-Boc Deprotection

-

Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

-

Protocol:

-

Dissolve the intermediate in DCM.[7]

-

Add TFA (20% v/v) at 0°C. Stir for 2 hours at RT.

-

Critical Step: Evaporate volatiles. Basify with weak resin or

to obtain the free base. -

Validation: LC-MS should show

.

-

Synthetic Workflow Diagram

Figure 2: Convergent synthetic pathway for the scaffold generation.

SAR Exploration Strategy

Vector A: Modulating the Amine (The Head)

The primary amine is often too polar for CNS targets. Modifications here focus on reducing basicity and increasing steric bulk.

| Modification | Rationale | Target Outcome |

| Dimethylation | Reductive amination with formaldehyde. | Increases BBB permeability; prevents Phase II conjugation. |

| Sulfonylation | Reaction with sulfonyl chlorides ( | Critical for GlyT1 activity. Creates a neutral sulfonamide H-bond acceptor. |

| Amidation | Coupling with carboxylic acids. | Reduces basicity completely; targets peptide-binding pockets. |

Vector C: The Aryl Tail (4-Methyl Group)

The para-methyl group is a metabolic "soft spot" susceptible to oxidation (CYP450-mediated benzylic hydroxylation).

-

Substitution with Fluorine (-F): Blocks metabolism while maintaining steric size (Bioisostere).

-

Substitution with Chlorine (-Cl): Increases lipophilicity (

) and fills larger hydrophobic pockets. -

Substitution with Methoxy (-OMe): Introduces an H-bond acceptor; electron-donating effect changes the electronics of the carbonyl linker.

Biological Evaluation Protocols

To validate the SAR, a robust screening cascade is required.

In Vitro Binding Assay (Generic GPCR Protocol)

-

Objective: Determine affinity (

) for the target receptor (e.g., 5-HT2A or GlyT1). -

Method: Radioligand Displacement Assay.

-

Membrane Prep: HEK293 cells overexpressing the target.

-

Incubation: Incubate membranes with radioligand (e.g.,

-Glycine) and varying concentrations of Test Compound (1 nM – 10 -

Buffer: 50 mM Tris-HCl, pH 7.4.

-

Termination: Rapid filtration through GF/B filters.

-

Analysis: Measure radioactivity via scintillation counting. Calculate

and convert to

-

Microsomal Stability Assay (ADME)

-

Objective: Assess metabolic stability of the 4-methylbenzoyl tail.

-

Protocol:

-

Incubate compound (1

M) with liver microsomes (human/rat) and NADPH. -

Sample at

min. -

Quench with acetonitrile containing internal standard.

-

Analysis: LC-MS/MS to determine intrinsic clearance (

). -

Success Criteria:

min for lead compounds.

-

Case Study: Optimization for GlyT1 Inhibition

Research indicates that N-benzoyl-4-aminopiperidines are potent inhibitors of Glycine Transporter-1 (GlyT1), a target for schizophrenia.

The Transformation:

-

Start: 1-(4-Methylbenzoyl)-4-piperidinamine (Weak activity, high clearance).

-

Modification 1 (Head): Convert primary amine to N-propylsulfonamide.

-

Effect: Increases potency (

drops from

-

-

Modification 2 (Tail): Replace 4-methylbenzoyl with 2,4-dichlorobenzoyl.

-

Effect: Improves metabolic stability and fills the hydrophobic pocket.

-

Result: A lead compound with

Figure 3: Screening cascade for validating SAR improvements.

References

-

Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Source: NIH / PMC. URL:[Link]

-

Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Source: Journal of Medicinal Chemistry (via PubMed). URL:[Link]

-

The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. Source: MDPI (Molecules). URL:[Link]

-

Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Source: PubMed. URL:[Link]

Sources

- 1. Crystal structure of 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

experimental procedure for N-acylation of 4-piperidinamine with 4-methylbenzoyl chloride

Application Note & Protocol Guide

Executive Summary

This application note details the experimental procedure for the N-acylation of 4-piperidinamine (4-amino-1-piperidine) using 4-methylbenzoyl chloride. The core challenge in this synthesis is chemoselectivity : the substrate contains two nucleophilic nitrogen atoms—a secondary amine within the piperidine ring (N1) and a primary exocyclic amine (N4).

While primary amines are typically less sterically hindered, the secondary piperidine nitrogen is generally more nucleophilic in aprotic solvents due to inductive stabilization. Consequently, the direct reaction with one equivalent of acyl chloride favors the formation of the tertiary amide at the ring nitrogen .

This guide provides two distinct workflows:

-

Protocol A (Direct): Selective synthesis of (4-amino-1-piperidinyl)(4-methylphenyl)methanone (N1-acylation).

-

Protocol B (Protected): Strategic synthesis of N-(4-piperidinyl)-4-methylbenzamide (N4-acylation) using a Boc-protection strategy.

Chemical Logic & Mechanism[1][2]

Nucleophilicity & Selectivity

The regiochemical outcome is dictated by the relative nucleophilicity of the two nitrogen centers.

-

N1 (Secondary, Ring): Higher pKa (~10-11) and electron density. In non-polar solvents (DCM), it reacts faster with acyl chlorides.

-

N4 (Primary, Exocyclic): Lower pKa (~9-10). While less hindered, it is outcompeted by the ring nitrogen under kinetic control.

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways based on reaction conditions and protection strategies.

Caption: Divergent reaction pathways. Direct acylation favors N1 (green path). Over-reaction leads to bis-acylation (red path).

Experimental Protocols

Protocol A: Direct Regioselective N1-Acylation

Target: (4-amino-1-piperidinyl)(4-methylphenyl)methanone Mechanism: Kinetic control at low temperature.

Reagents & Stoichiometry

| Component | MW ( g/mol ) | Equiv. | Role |

| 4-Piperidinamine | 100.16 | 1.0 | Substrate |

| 4-Methylbenzoyl chloride | 154.59 | 1.0 | Electrophile |

| Triethylamine (TEA) | 101.19 | 1.1 | HCl Scavenger |

| Dichloromethane (DCM) | - | - | Solvent (Anhydrous) |

Step-by-Step Procedure

-

Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (

). Add a magnetic stir bar. -